6-Methoxy-2-[2-(3-methoxyphenyl)ethyl]chromen-4-one is a synthetic compound belonging to the chromone family, characterized by a chromenone backbone with specific methoxy and ethyl substitutions. This compound is recognized for its potential biological activities, including anti-inflammatory and antioxidant properties.
The compound can be synthesized through various organic chemistry methods, particularly involving condensation reactions of appropriate precursors. It has been studied for its structural and functional properties in medicinal chemistry.
6-Methoxy-2-[2-(3-methoxyphenyl)ethyl]chromen-4-one is classified as a chromone derivative. Chromones are known for their diverse pharmacological activities, making them significant in drug development.
The synthesis of 6-methoxy-2-[2-(3-methoxyphenyl)ethyl]chromen-4-one typically involves a multi-step process:
The molecular formula for 6-methoxy-2-[2-(3-methoxyphenyl)ethyl]chromen-4-one is , with a molecular weight of approximately 294.34 g/mol. The structure features:
The InChI key for this compound is KFPBCTLQWWHERC-UHFFFAOYSA-N
, and it can be represented in SMILES notation as COC1=CC=C(C=C1)CC(C2=CC(=O)C3=C(O2)C=CC(=C3)O)
.
6-Methoxy-2-[2-(3-methoxyphenyl)ethyl]chromen-4-one can undergo several chemical reactions:
The mechanism of action for 6-methoxy-2-[2-(3-methoxyphenyl)ethyl]chromen-4-one involves interaction with various biological targets:
6-Methoxy-2-[2-(3-methoxyphenyl)ethyl]chromen-4-one typically appears as a yellowish crystalline solid. Its melting point and solubility characteristics would depend on the specific synthesis route and purity levels.
Key chemical properties include:
6-Methoxy-2-[2-(3-methoxyphenyl)ethyl]chromen-4-one has several notable applications in scientific research:
This compound exemplifies the versatility of chromones in medicinal chemistry, highlighting their potential as lead compounds in drug development efforts aimed at treating various diseases.
CAS No.: 16409-92-0
CAS No.:
CAS No.:
CAS No.: 1730-43-4